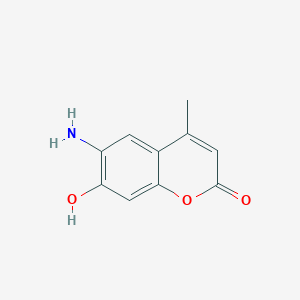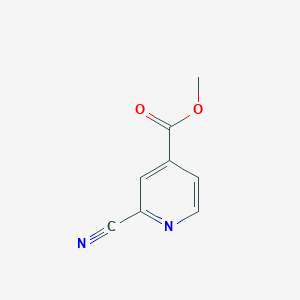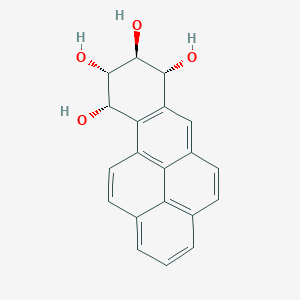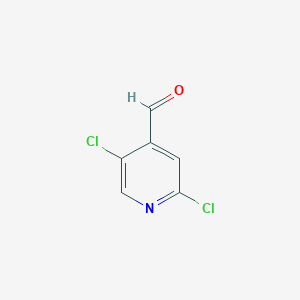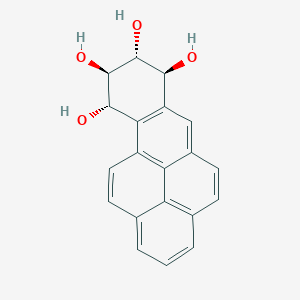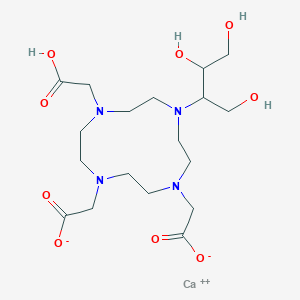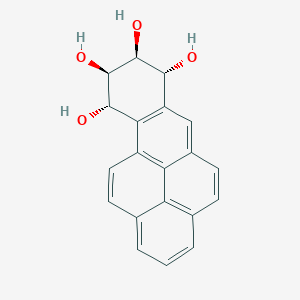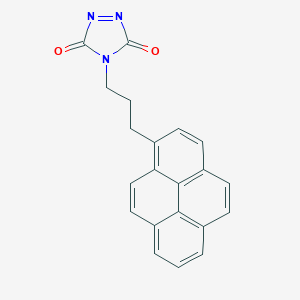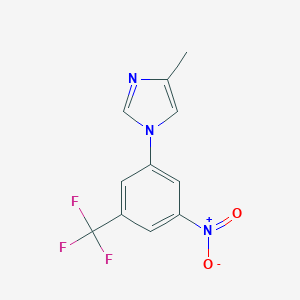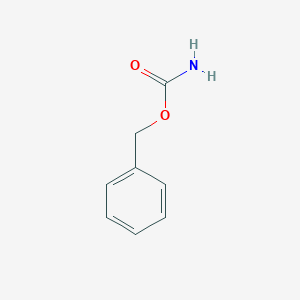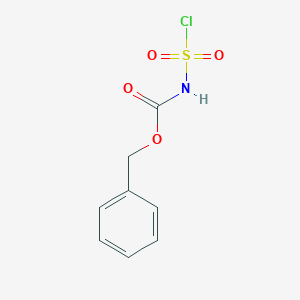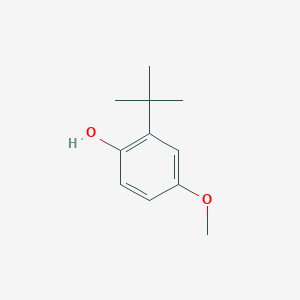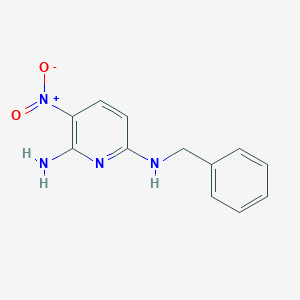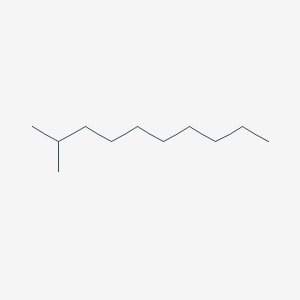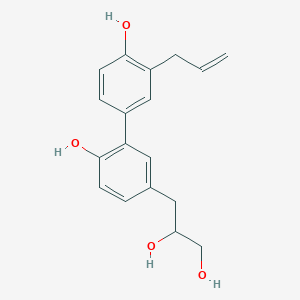
Magnolignan C
描述
Synthesis Analysis
The synthesis of magnolignan C and its derivatives involves innovative strategies to harness the chemical diversity of magnolol. A notable approach includes the direct thermoset synthesis from magnolol, exploiting its reactive groups for functionalization and cross-linking to produce materials with varied thermomechanical characteristics (Wacker et al., 2018). Another significant synthesis method involves a Suzuki-Miyaura reaction, offering a concise pathway to magnolignan C, highlighting its potential as a pigment lightening component through melanin synthesis inhibition (Narita et al., 2013).
Molecular Structure Analysis
Magnolignan C's structure is pivotal in its synthesis and biological activities. The bi-dibenzofuran skeleton of bi-magnolignan, a closely related compound, is constructed through functional group interconversions and Suzuki coupling, demonstrating the complex architecture and synthetic accessibility of magnolignan C derivatives (RSC Advances, 2023).
Chemical Reactions and Properties
Chemical reactions involving magnolignan C derivatives are diverse, including peroxidase-catalyzed synthesis reflecting its neolignan nature and potential anti-inflammatory activities. This enzymatic synthesis highlights the compound's versatility in generating different derivatives with significant biological activities (Tzeng & Liu, 2004).
Physical Properties Analysis
The physical properties of magnolignan C derivatives, such as magnolol-based thermosets, exhibit a range of thermomechanical properties including glass transition temperatures and thermal degradation onset, influenced by their chemical structure and synthesis method. These properties underline the potential of magnolignan C derivatives in creating materials with specific, desirable physical characteristics (Wacker et al., 2018).
Chemical Properties Analysis
The chemical properties of magnolignan C and its derivatives are characterized by their antioxidant activity and their ability to undergo various chemical reactions, leading to a diverse set of compounds with potential applications in materials science and pharmacology. These properties are exemplified by the synthesis and evaluation of magnolol derivatives with anticancer activities, highlighting the compound's chemical versatility (Sun et al., 2021).
科学研究应用
Cancer Treatment :
- Magnolignan C derivatives, like magnolol, inhibit prostate cancer cell growth by inducing cell cycle arrest and apoptosis both in vitro and in vivo (Huang et al., 2017).
- These compounds have shown effectiveness in suppressing cancer cell migration and inducing autophagy in cancer cells (Xu et al., 2020).
- Magnolignan C compounds exhibit significant antifungal activity against various human pathogenic fungi, making them potential leads for novel antifungal agents (Bang et al., 2000).
- These compounds also inhibit the growth of several tumor cell lines in vitro and in vivo, suggesting a broad spectrum of anticancer activity (Kong et al., 2005).
Neuroprotective Effects :
- Magnolignan C can protect neural damage from cerebral ischemia and improve blood-brain barrier function (Liu et al., 2017).
- It has potential applications in treating neurosis and gastrointestinal complaints due to its central depressant effects (Watanabe et al., 1983).
- Magnolol, a variant of Magnolignan C, has shown potential in alleviating Alzheimer's disease-like pathology in transgenic C. elegans (Xie et al., 2020).
Metabolic Health :
- Magnolignan C improves glucose metabolism in high-fat diet-induced obese mice, reducing plasma total cholesterol and glucose levels (Lee et al., 2015).
Skin Care :
- Magnolignan is a down-regulator of melanin synthesis, inhibiting the maturation of tyrosinase, which could be used in pigment lightening cosmetics (Narita et al., 2013).
Other Applications :
- Neolignans from Magnolia officinalis bark, including Magnolignan C, have shown remarkable inhibitory effects on mouse skin tumor promotion, suggesting their use in cancer prevention (Konoshima et al., 1991).
- Magnolignan C is also studied for its safety and toxicological properties, important for its potential therapeutic applications (Sarrica et al., 2018).
安全和危害
属性
IUPAC Name |
3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-2-3-14-10-13(5-7-17(14)21)16-9-12(4-6-18(16)22)8-15(20)11-19/h2,4-7,9-10,15,19-22H,1,3,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJCLTLPXXKFTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)CC(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnolignan C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



